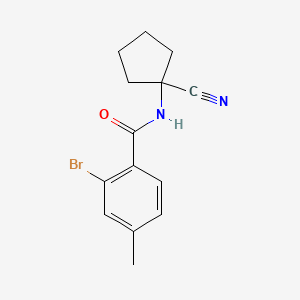

2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

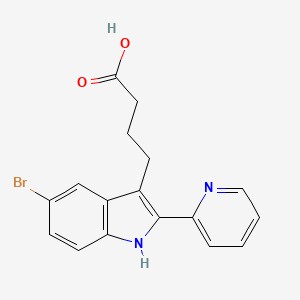

“2-Bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide” is a chemical compound with the molecular formula C14H15BrN2O. It contains a bromine atom, a cyanocyclopentyl group, a methyl group, and an amide group attached to a benzene ring .

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 nitrile(s) (aliphatic) .Aplicaciones Científicas De Investigación

Chemical Synthesis Applications :

- It's used in the assembly of substituted 3-methyleneisoindolin-1-ones through a process involving coupling with terminal alkynes and catalyzed by CuI/l-proline (Li et al., 2009).

- The compound is involved in the solvent-free synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, using tetrabutylammonium bromide as a catalyst (Davoodnia et al., 2010).

- It's used in the concise approach to benzisothiazol-3(2H)-one derivatives via a copper-catalyzed tandem reaction with potassium thiocyanate in water (Wang et al., 2012).

- The compound plays a role in the study of the dual functionality of 1,2-bis(4-bromobenzamide)benzene in various stoichiometric conditions and temperatures (Cavalheiro et al., 2019).

Pharmaceutical Research :

- It's part of the study on novel synthetic opioids, particularly N-substituted benzamides and acetamides, developed in the 1970s and 1980s for potential use as analgesics and their impact on drug markets (Sharma et al., 2018).

- In the synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation, demonstrating potential pharmaceutical applications (Xu et al., 2012).

Biomedical Imaging :

- It's mentioned in the synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma diagnosis (Auzeloux et al., 1999).

Material Science :

- The compound is explored in the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating sulfamoyl moiety, indicating its relevance in material science applications (Darwish et al., 2014).

Catalysis :

- Used in the transfer hydrogenation of ketones, catalyzed by symmetric imino-N-heterocyclic carbene Co(III) complexes, indicating its role in catalytic processes (Abubakar & Bala, 2020).

Propiedades

IUPAC Name |

2-bromo-N-(1-cyanocyclopentyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-10-4-5-11(12(15)8-10)13(18)17-14(9-16)6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGZRRWQJFQTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2(CCCC2)C#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(5-fluoro-2-methylphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2559290.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2559291.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2559292.png)

![2-chlorobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2559296.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2559297.png)

![2-Methyl-3-phenyl-5-propan-2-yl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559300.png)

![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2559301.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2559309.png)